molecular formula C21H24N4O2S2 B256537 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B256537
M. Wt: 428.6 g/mol
InChI Key: PARJXZUDPJJTQA-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the thiazolidinone family of compounds, which are known to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in inflammation, cell proliferation, and cell survival. It has also been shown to modulate the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert a range of biochemical and physiological effects. It has been shown to inhibit the expression of various pro-inflammatory cytokines and chemokines, as well as the activity of certain enzymes involved in the production of reactive oxygen species. In addition, it has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one in lab experiments is its ability to exhibit multiple biological activities. This makes it a potentially useful compound for studying a variety of disease states. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of viral infections, such as COVID-19. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has been described in the literature. One method involves the reaction of 2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one with 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as potassium carbonate. The resulting product is then treated with formaldehyde and an acid catalyst to yield the desired compound.

Scientific Research Applications

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has been studied for its potential therapeutic applications in a variety of disease states. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities in vitro. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C21H24N4O2S2

Molecular Weight

428.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O2S2/c1-2-11-22-18-15(19(26)24-12-7-6-10-17(24)23-18)13-16-20(27)25(21(28)29-16)14-8-4-3-5-9-14/h6-7,10,12-14,22H,2-5,8-9,11H2,1H3/b16-13-

InChI Key

PARJXZUDPJJTQA-SSZFMOIBSA-N

Isomeric SMILES

CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4

SMILES

CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C4CCCCC4

Canonical SMILES

CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C4CCCCC4

Origin of Product

United States

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